molecular formula C20H18ClN3O2 B2531364 N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 1291843-89-4

N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B2531364
CAS No.: 1291843-89-4
M. Wt: 367.83
InChI Key: CLCGOEMXMDXCDX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-methylphenyl group at position 2. The acetamide moiety is linked to a 5-chloro-2-methylphenyl group, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-3-6-15(7-4-13)17-9-10-20(26)24(23-17)12-19(25)22-18-11-16(21)8-5-14(18)2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCGOEMXMDXCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro-substituted phenyl group and a pyridazinone moiety, which contribute to its biological properties. The molecular formula is C16H16ClN3OC_{16}H_{16}ClN_{3}O with a molecular weight of approximately 305.77 g/mol. The presence of halogen atoms and specific functional groups enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of similar compounds within the chloroacetamide class. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds like N-(4-chlorophenyl) chloroacetamide demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Chloroacetamides

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorophenyl) chloroacetamideHighModerateModerate
N-(4-fluorophenyl) chloroacetamideHighLowModerate
N-(3-bromophenyl) chloroacetamideModerateLowHigh

The variations in activity are attributed to the position and nature of substituents on the phenyl ring, which influence the compound's ability to penetrate bacterial membranes and interact with target sites.

Anticancer Potential

In addition to antimicrobial properties, some studies suggest that compounds similar in structure to this compound may exhibit anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

For example, certain derivatives have been shown to inhibit tyrosine kinases involved in cancer cell signaling pathways. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on twelve newly synthesized N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogen substitutions were significantly more effective against MRSA compared to their non-halogenated counterparts. The study utilized standard antimicrobial testing protocols, confirming the importance of chemical structure in determining biological efficacy .
  • Case Study on Anticancer Activity :
    Research involving similar pyridazine derivatives indicated promising results in inhibiting cell growth in various cancer cell lines, suggesting that modifications to the pyridazine structure could enhance anticancer properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide. For instance, related compounds exhibit significant growth inhibition against various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Anti-inflammatory Research

The compound has also been evaluated for its anti-inflammatory properties. In silico molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is significant given the role of this enzyme in inflammatory processes. The docking studies suggest that the compound can potentially modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with various biological targets. These studies help predict the binding affinity and orientation of the compound within target proteins, providing insights into its pharmacological profile.

Key Findings from Molecular Docking:

  • The compound shows promising binding interactions with key proteins implicated in cancer and inflammation.
  • Structural modifications could enhance binding affinity and specificity.

These insights are critical for guiding future synthesis and optimization of derivatives to improve efficacy and reduce potential side effects .

Case Studies and Experimental Findings

Several case studies have explored the biological activity of related compounds, demonstrating their potential in various therapeutic areas:

  • Case Study 1: A derivative exhibited high anticancer activity against multiple cell lines, reinforcing the need for further research into structural analogs.
  • Case Study 2: Another study focused on evaluating the anti-inflammatory effects using animal models, showcasing significant reductions in inflammation markers following treatment with similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic yields, physicochemical properties, and inferred biological implications.

Key Observations

Substituent Effects on Pyridazinone Core: The target compound’s 3-(4-methylphenyl) group contrasts with dichloro () or methoxy () substitutions. Chlorine atoms enhance lipophilicity and electron-withdrawing effects, while methoxy groups increase polarity .

Synthetic Efficiency :

  • The 79% yield of the dichloro analog () suggests efficient coupling using THF and TEA, whereas thioderivatives () show lower yields (10–46%), highlighting synthetic challenges with sulfur-containing groups .

Physicochemical Properties: Molecular weight varies significantly: the target compound (367.83 g/mol) is lighter than the sulfamoyl derivative (461.92 g/mol, ), impacting drug-likeness parameters like LogP and bioavailability .

Biological Implications :

  • Antipyrine hybrids () incorporate a pyrazol-4-yl group, likely targeting cyclooxygenase or other inflammatory pathways, unlike the target compound’s simpler phenyl-acetamide structure .
  • Methoxy substitutions () may enhance metabolic stability compared to methyl groups due to reduced oxidative susceptibility .

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Impact on Properties
Chlorine (electron-withdrawing) Target compound, Increases lipophilicity; may enhance membrane permeability and enzyme inhibition.
Methoxy (electron-donating) Improves solubility via polarity; may reduce metabolic degradation.
Sulfonamide Enhances solubility and hydrogen bonding; may reduce blood-brain barrier penetration.
Propanamide (longer chain) Alters conformation; may improve or hinder target binding depending on steric fit.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.